2-(Chloromethyl)-6-methoxypyridin-4-OL
Description
2-(Chloromethyl)-6-methoxypyridin-4-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 4, a chloromethyl (-CH₂Cl) group at position 2, and a methoxy (-OCH₃) group at position 6.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)2-5(4-8)9-7/h2-3H,4H2,1H3,(H,9,10) |
InChI Key |
CEHFZTDVBZYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(N1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methoxypyridin-4-OL typically involves the chloromethylation of 6-methoxypyridin-4-OL. One common method includes the reaction of 6-methoxypyridin-4-OL with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of protective groups and subsequent deprotection steps may be employed to improve the selectivity of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-methoxypyridin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products:
Substitution: Products include 2-(azidomethyl)-6-methoxypyridin-4-OL, 2-(thiocyanatomethyl)-6-methoxypyridin-4-OL.
Oxidation: Products include 2-(chloromethyl)-6-methoxypyridine-4-carboxaldehyde.
Reduction: Products include 2-(chloromethyl)-6-methoxypiperidine-4-OL.
Scientific Research Applications
2-(Chloromethyl)-6-methoxypyridin-4-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxypyridin-4-OL involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
2-(Chloromethyl)-6-methylpyrimidin-4-ol (CAS: 23862-02-4)
- Structural Differences :
- Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substituents : Methyl (-CH₃) at position 6 vs. methoxy (-OCH₃) in the target compound.
- Implications :
- Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity than pyridines.
- The methyl group may reduce solubility compared to the methoxy group, which can enhance hydrophilicity.
6-(Chloromethyl)-2-phenylpyrimidin-4-ol
- Structural Differences :
- Substituents : Phenyl group at position 2 vs. methoxy in the target compound.
- Chloromethyl Position : At position 6 vs. position 2 in the target.
- Chloromethyl at position 6 may lead to different regioselectivity in substitution reactions.
5,6-Dimethoxypyridin-2-ol
- Structural Differences :
- Substituents : Methoxy groups at positions 5 and 6 vs. chloromethyl at position 2 and methoxy at 6.
- Hydroxyl Position : At position 2 vs. position 4.
- Implications :
- Multiple methoxy groups increase electron density on the ring, affecting electrophilic substitution patterns.
- Hydroxyl at position 2 may enhance acidity compared to position 4.
6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol
- Structural Differences :
- Substituents : Methoxymethyl (-CH₂OCH₃) at position 6 vs. chloromethyl in the target.
- Heterocycle : Pyrimidine with a pyridyl substituent vs. pyridine.
- The pyridyl group introduces a secondary aromatic system, influencing π-π stacking interactions.
Epichlorohydrin (CAS: 106-89-8)
- Structural Differences :
- Core Structure : Epoxide (oxirane) with a chloromethyl group vs. pyridine.
- Implications: Epichlorohydrin’s epoxide ring is highly reactive, enabling polymerization or crosslinking. Chloromethyl in a non-aromatic system may lead to different toxicity profiles (e.g., carcinogenicity risks).
Data Table: Structural and Functional Comparison
Key Research Findings
Chloromethyl Reactivity : Chloromethyl groups in aromatic systems (e.g., pyridine or pyrimidine) are prone to nucleophilic substitution, enabling functionalization for drug intermediates .
Solubility Trends : Methoxy groups enhance hydrophilicity compared to methyl or phenyl substituents .
Toxicity Considerations: Chloromethyl-containing epoxides (e.g., epichlorohydrin) are associated with carcinogenicity, but aromatic chloromethyl derivatives may have different profiles .
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